molecular formula C11H9ClN2O3 B11859798 Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Katalognummer: B11859798
Molekulargewicht: 252.65 g/mol
InChI-Schlüssel: KAFLUXIYBGSXPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a chloro substituent at the 2-position, an oxo group at the 4-position, and an ethyl ester group at the 8-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate typically involves the reaction of o-aminobenzophenones with diethyl malonate under basic conditions to form the corresponding ethyl 2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common in industrial settings to improve efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position can be substituted with nucleophiles such as amines or thiols.

    Reduction Reactions: The oxo group at the 4-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Reduction: Sodium borohydride, ethanol or methanol as solvents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products

    Substitution: Formation of 2-amino or 2-thio derivatives.

    Reduction: Formation of 4-hydroxyquinazoline derivatives.

    Hydrolysis: Formation of 8-carboxyquinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate has been explored for various scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its potential anticancer activity is attributed to its ability to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-chloro-4-oxo-3,4-dihydroquinoline-3-carboxylate
  • Ethyl 2-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Uniqueness

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific substituents allow for targeted interactions with biological molecules, making it a valuable compound for drug discovery and development .

Eigenschaften

Molekularformel

C11H9ClN2O3

Molekulargewicht

252.65 g/mol

IUPAC-Name

ethyl 2-chloro-4-oxo-3H-quinazoline-8-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-10(16)7-5-3-4-6-8(7)13-11(12)14-9(6)15/h3-5H,2H2,1H3,(H,13,14,15)

InChI-Schlüssel

KAFLUXIYBGSXPL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=CC2=C1N=C(NC2=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.